1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and an ethyl-linked [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C20H21ClN4O |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H21ClN4O/c21-16-8-6-15(7-9-16)20(11-2-3-12-20)19(26)22-13-10-18-24-23-17-5-1-4-14-25(17)18/h1,4-9,14H,2-3,10-13H2,(H,22,26) |
InChI Key |
WDKNDOFKOQRMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the triazolopyridine moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Attachment of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the triazolopyridine moiety.
Formation of the cyclopentanecarboxamide group: This step involves the reaction of cyclopentanecarboxylic acid with an amine to form the carboxamide group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and equipment .
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antidepressant and anxiolytic.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting the reuptake of neurotransmitters such as serotonin, thereby increasing their availability in the synaptic cleft and exerting antidepressant effects. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Triazolo-Fused Heterocycles
Compounds like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine (from ) share the triazolo-fused heterocycle but differ in substituents and ring systems. The thienodiazepine core in this analog confers sedative-hypnotic properties, whereas the target compound’s cyclopentane and triazolopyridine groups may prioritize selectivity for non-GABAergic targets (e.g., kinases or serotonin receptors) .
Cyclic Carboxamides
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide () contains a piperidine-linked carboxamide but lacks the triazolo-pyridine moiety. Such analogs often exhibit opioid receptor interactions, highlighting how the target compound’s triazolo-pyridine substitution may redirect bioactivity toward alternative pathways .
Chlorophenyl-Substituted Derivatives
The 4-chlorophenyl group is a common pharmacophore in antipsychotics (e.g., clozapine). However, in the target compound, its conjugation with a rigid cyclopentane ring may reduce metabolic lability compared to simpler arylalkylamines like N-(2-(1H-indol-3-yl)ethyl)-N-ethylpropan-1-amine (), which is prone to rapid oxidation .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of the Target Compound vs. Analogs
Research Findings and Limitations
- Binding Affinity: The triazolopyridine group in the target compound may enhance binding to adenosine receptors (similar to caffeine analogs) but lacks empirical validation .
- Metabolic Stability : The cyclopentane ring likely improves metabolic stability compared to ethyl 2-phenyl-2-(piperidin-2-yl)acetate (), which contains ester groups susceptible to hydrolysis .
- Synthetic Accessibility : The compound’s complex structure may pose challenges in large-scale synthesis relative to simpler analogs like 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide ().
Biological Activity
The compound 1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide is a member of a class of compounds known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H19ClN4O
- Molecular Weight : 334.81 g/mol
The compound features a cyclopentanecarboxamide core linked to a triazolo-pyridine moiety, which is crucial for its biological activity.
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine structure exhibit various biological activities, primarily through their interaction with specific biological targets such as enzymes and receptors.
Key Mechanisms:
- Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : This pathway is significant in inflammatory responses and cell differentiation. Inhibitors targeting this kinase can potentially modulate inflammatory diseases and cancer progression .
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is often associated with anticancer activity .
Biological Activity
The biological activity of 1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide has been evaluated through various studies:
Anticancer Activity
A study reported that derivatives of triazolo-pyridine compounds exhibited significant cytotoxicity against different cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 2.44 to 9.43 μM for various derivatives. The most active derivative showed an IC50 value of 2.44 μM against HCT-116 cells .
Inflammatory Response Modulation
The compound's ability to inhibit p38 MAPK suggests potential use in treating inflammatory conditions. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages .
Case Studies
Several case studies have explored the efficacy of similar compounds:
-
Study on Cytotoxicity :
- Researchers synthesized various derivatives and tested their cytotoxic effects on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines.
- Results indicated that modifications to the triazolo-pyridine moiety significantly influenced cytotoxic potency.
-
Inflammation Model :
- A model using LPS-stimulated macrophages showed that treatment with the compound led to a significant decrease in TNF-alpha production.
- This suggests its potential role in managing conditions characterized by excessive inflammation.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O |
| Molecular Weight | 334.81 g/mol |
| IC50 against HCT-116 | 2.44 μM |
| IC50 against HepG2 | 6.29 μM |
| Mechanism | p38 MAPK inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
